molecular formula C33H44O9 B1239845 Volkensin CAS No. 91933-11-8

Volkensin

Cat. No. B1239845
CAS RN: 91933-11-8
M. Wt: 584.7 g/mol
InChI Key: KQNNSYZQMSOOQH-GLDAUDTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Volkensin is a natural product found in Melia volkensii with data available.

Scientific Research Applications

Characterization and Molecular Modeling

Volkensin, a type 2 ribosome-inactivating protein from Adenia volkensii, has been characterized at the protein and nucleotide levels. This characterization included direct amino acid sequencing and gene cloning. The gene sequence analysis revealed a 1569-bp ORF encoding 523 amino acids without introns, suggesting several isoforms for the volkensin A-chain. A molecular model of volkensin was obtained based on the crystallographic coordinates of ricin, indicating conserved amino acid residues in the active site common to all known ribosome-inactivating proteins (Chambery et al., 2004).

Structural Analysis and Surface Analysis

A structural analysis of volkensin was conducted to understand its function as a potent toxin. The study involved computational model building, examining volkensin's electrostatic potential charge distribution, hydrophobic profile, and surface topology. Limited proteolysis was applied to probe volkensin's surface topology, providing insights into its conformational features (Severino et al., 2009).

Neuronal Impact and Glial Reaction Study

Volkensin's impact on central neurons was studied by injecting it into the cerebellar cortex of rats. This research focused on the reaction of astrocytes and microglia in brain regions following volkensin-induced neuronal death. The study observed neurodegenerative features, astrocytic activation, microglia activation, phagocytic features, and major histocompatibility complex antigen inductions, providing insights into neurodegenerative phenomena (Cevolani et al., 2001).

Interaction with Cells

The interaction of volkensin with HeLa cells was studied, focusing on binding, endocytosis, intracellular routing, degradation, and exocytosis. This research compared volkensin's interaction with cells to other ribosome-inactivating proteins, revealing insights into its rapid localization in the Golgi apparatus and its high cytotoxicity despite low cellular binding and uptake (Battelli et al., 2004).

Cloning and Expression Studies

The cloning, expression, and renaturation of the recombinant volkensin B chain were reported, focusing on the co-association procedure for in vitro heterodimeric volkensin reconstitution. This study explored the carbohydrate-binding properties of native volkensin, correlating toxin-specific properties to lectin sugar-binding preferences (Chambery et al., 2007).

properties

CAS RN

91933-11-8

Product Name

Volkensin

Molecular Formula

C33H44O9

Molecular Weight

584.7 g/mol

IUPAC Name

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,12-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-24-13-23(40-18(4)34)31(5)15-39-27-28(31)32(24,6)22-12-25(35)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,7)29(27)36/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23-,24+,25-,27-,28+,29-,31-,32+,33-/m1/s1

InChI Key

KQNNSYZQMSOOQH-GLDAUDTLSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]1([C@H]4C[C@@H](O[C@H]5C[C@H](C(=C5[C@@]4([C@@H]3O)C)C)C6=COC=C6)O)C)C)OC(=O)C

SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(OC5CC(C(=C5C4(C3O)C)C)C6=COC=C6)O)C)C)OC(=O)C

synonyms

ibosome-inactivating protein type 2, Adenia volkensii
RIP protein, A volkensii Harms
volkensin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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